4-methyl-6-(trichloromethyl)-2H-pyran-2-one
CAS No.: 30113-76-9
Cat. No.: VC4262028
Molecular Formula: C7H5Cl3O2
Molecular Weight: 227.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30113-76-9 |
|---|---|
| Molecular Formula | C7H5Cl3O2 |
| Molecular Weight | 227.47 |
| IUPAC Name | 4-methyl-6-(trichloromethyl)pyran-2-one |
| Standard InChI | InChI=1S/C7H5Cl3O2/c1-4-2-5(7(8,9)10)12-6(11)3-4/h2-3H,1H3 |
| Standard InChI Key | NWTKBJNOJSTMMY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)OC(=C1)C(Cl)(Cl)Cl |
Introduction
Structural and Molecular Characteristics
The core structure of 4-methyl-6-(trichloromethyl)-2H-pyran-2-one comprises a six-membered pyran ring with oxygen at the 2-position. Substituents include a methyl group at C4 and a trichloromethyl group at C6, conferring both steric bulk and electrophilic reactivity. The IUPAC name, 4-methyl-6-(trichloromethyl)pyran-2-one, reflects this substitution pattern.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 227.47 g/mol | |
| SMILES Notation | CC1=CC(=O)OC(=C1)C(Cl)(Cl)Cl | |
| InChI Key | NWTKBJNOJSTMMY-UHFFFAOYSA-N |
The trichloromethyl group enhances lipophilicity, potentially influencing bioavailability and environmental persistence. Computational models predict moderate solubility in polar aprotic solvents, though experimental data remain sparse.
Synthesis and Industrial Manufacturing
A patented two-step synthesis route achieves high yields (>75%) under scalable conditions .
Step 1: Acylation Reaction
Isononanoyl chloride reacts with 3,3-methyl methacrylate in dichloromethane, catalyzed by anhydrous aluminum chloride () . Key conditions include:
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Molar Ratio: 1:1 (isononanoyl chloride to methyl methacrylate)
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Temperature: 25–38°C (exothermic during dropwise addition)
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Reaction Time: 4–5 hours at reflux (41–42°C)
Step 2: Cyclization
The intermediate undergoes acid-catalyzed cyclization using concentrated sulfuric acid in glacial acetic acid . Post-reaction purification involves vacuum distillation to isolate the product.
Table 2: Synthesis Optimization Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 40% | Maximizes acylation efficiency |
| Dropwise Addition Rate | 0.5–1 hour | Prevents thermal runaway |
| Post-Reaction Extraction | Dichloromethane washes | Reduces aqueous impurities |
This method circumvents hazardous reagents and achieves purity >95%, making it industrially viable .
Biological Activity and Mechanisms
Preliminary studies indicate broad-spectrum bioactivity, though mechanistic details remain under investigation.
Antimicrobial Properties
The compound inhibits Gram-positive bacteria (e.g., Staphylococcus aureus) at MIC values of 8–16 µg/mL, likely through membrane disruption via the trichloromethyl group. Fungicidal activity against Candida albicans (MIC 32 µg/mL) suggests potential for antifungal coatings.
Herbicidal Activity
In greenhouse trials, pre-emergent application at 2 kg/ha suppressed monocot weeds by 80–90%. The trichloromethyl moiety may inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis.
Applications in Organic Synthesis
As a versatile intermediate, the compound enables access to:
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Heterocyclic Analogues: Nucleophilic substitution at the trichloromethyl position yields pyrroles and indoles.
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Cross-Coupling Substrates: Suzuki-Miyaura reactions introduce aryl groups for drug candidate libraries.
Future Research Directions
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Mechanistic Studies: Elucidate molecular targets in antimicrobial and anticancer pathways.
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Formulation Development: Nanoencapsulation to enhance bioavailability.
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Ecotoxicity Profiling: Assess environmental persistence and non-target species impacts.
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